molecular formula C21H25N3O2S B2942868 N1-(2-(methylthio)phenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide CAS No. 954071-04-6

N1-(2-(methylthio)phenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Cat. No.: B2942868
CAS No.: 954071-04-6
M. Wt: 383.51
InChI Key: MOMVACJITHXWRN-UHFFFAOYSA-N
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Description

N1-(2-(methylthio)phenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique substitution pattern. The methylthio and pyrrolidinyl groups in this compound suggest distinct electronic, steric, and metabolic properties compared to similar derivatives, warranting a detailed comparative analysis.

Properties

IUPAC Name

N'-(2-methylsulfanylphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c1-27-19-7-3-2-6-18(19)23-21(26)20(25)22-13-12-16-8-10-17(11-9-16)24-14-4-5-15-24/h2-3,6-11H,4-5,12-15H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMVACJITHXWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=C(C=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(methylthio)phenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant research findings, and potential applications.

Chemical Structure and Properties

The compound features an oxalamide backbone with two distinct substituents:

  • Methylthio group : This moiety is known for enhancing lipophilicity, which can influence the compound's interaction with biological targets.
  • Pyrrolidin-1-yl group : This substituent may contribute to the compound's ability to cross biological membranes and interact with central nervous system targets.

The biological activity of this compound is likely mediated through several biochemical pathways:

  • Protein Interaction : The methylthio group may facilitate interactions with hydrophobic pockets in proteins, while the oxalamide core can form hydrogen bonds with amino acid residues, potentially modulating enzyme and receptor activities.
  • Cellular Pathways : Similar oxalamide compounds have been observed to affect various cellular processes, including apoptosis and cell cycle regulation, suggesting that this compound may exhibit similar properties.

Anticancer Properties

Research has indicated that compounds within the oxalamide class can exhibit significant anticancer activity. For instance, studies on related compounds have shown:

  • Growth Inhibition : Compounds similar to this compound have demonstrated growth inhibitory effects on various human cancer cell lines, including leukemia and solid tumors.
  • Mechanisms : The induction of apoptosis through caspase activation and cell cycle arrest at the G2/M phase has been documented in related studies. For example, a related compound was shown to induce G2/M arrest in HL-60 leukemia cells by inhibiting CDK1 activity and promoting apoptosis via mitochondrial pathways .

Antimicrobial Activity

The presence of the methylthio group suggests potential antimicrobial properties. Similar compounds have been investigated for their ability to combat bacterial infections, particularly those resistant to conventional antibiotics. Preliminary data indicate that modifications in the oxalamide structure can enhance antibacterial efficacy against Gram-positive bacteria.

Study on Anticancer Activity

A study investigating a series of oxalamide derivatives found that compounds with similar structural motifs exhibited:

  • IC50 Values : The IC50 values for growth inhibition ranged from 50 nM to 200 nM across different cancer cell lines.
  • Cell Cycle Analysis : Treatment with these compounds resulted in significant alterations in cell cycle distribution, with a marked increase in cells arrested at the G2/M phase.

Study on Antimicrobial Activity

Another study focused on the antimicrobial properties of oxalamides reported:

  • Minimum Inhibitory Concentration (MIC) : Compounds showed MIC values ranging from 0.5 µg/mL to 16 µg/mL against various bacterial strains.
  • Mechanism Insights : The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Research Findings Summary Table

Property/ActivityObserved EffectsReferences
Anticancer ActivityGrowth inhibition (IC50: 50 nM - 200 nM)
Apoptosis InductionCaspase activation; G2/M arrest
Antimicrobial ActivityMIC: 0.5 µg/mL - 16 µg/mL

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name N1-Substituent N2-Substituent Key Properties References
Target Compound 2-(Methylthio)phenyl 4-(Pyrrolidin-1-yl)phenethyl Hypothesized higher lipophilicity (vs. methoxy); potential metabolic oxidation
N1-(4-Methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) 2-Methoxyphenyl 4-Methoxyphenethyl Moderate yield (35%); methoxy groups enhance electron density
N1-(3-Chlorophenyl)-N2-(4-methoxyphenethyl)oxalamide (20) 3-Chlorophenyl 4-Methoxyphenethyl Lower yield (33%); chloro group increases steric hindrance
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl High umami potency; NOEL = 100 mg/kg/day
N1-(3-Cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide (22) 3-Cyanophenyl 4-Methoxyphenethyl Low yield (23%); cyano group introduces polarity

Key Observations:

  • Steric Effects: Bulky substituents (e.g., 3-chloro, 3-cyano) correlate with reduced synthetic yields (e.g., 20–23% for compound 22), suggesting steric hindrance during coupling reactions . The target’s pyrrolidinyl group may impose moderate steric effects but improve solubility via amine protonation .

Table 2: Activity Profiles of Selected Oxalamides

Compound Name Biological Target/Activity IC50/EC50 (if reported) Notes References
Target Compound Hypothesized: Enzyme inhibition or flavor modulation Methylthio may enhance metabolic stability
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) Umami receptor (hTAS1R1/hTAS1R3) agonist Not reported Margin of safety >33 million at NOEL = 100 mg/kg/day
N1-(3-Ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide (21) Stearoyl-CoA desaturase inhibition Not reported High yield (83%); ethoxy may optimize electronic effects
Oxyoxalamides (UC Davis study) Soluble epoxide hydrolase inhibition Variable Methoxy/butoxy groups influence binding affinity

Key Observations:

  • The target’s methylthio group may offer similar advantages with enhanced lipophilicity.
  • Flavor Modulation: S336’s pyridyl and dimethoxybenzyl groups are critical for umami receptor activation . The target’s pyrrolidinyl group, being a non-aromatic amine, may reduce receptor affinity but improve solubility.

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